molecular formula C22H13ClO4 B4766951 2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate

2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate

Cat. No. B4766951
M. Wt: 376.8 g/mol
InChI Key: LYNKXMICPDXFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate, also known as coumarin-3-carboxylic acid 3-chlorobenzoate, is a chemical compound with potential applications in scientific research. This compound belongs to the class of coumarin derivatives and is synthesized through a multistep process. In

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate is not fully understood, but studies suggest that it exerts its biological effects through various mechanisms. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.
Biochemical and Physiological Effects:
Studies have shown that 2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate possesses anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate in lab experiments is its potential to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory and anticancer effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research involving 2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate. One area of research could focus on the development of more efficient synthesis methods for this compound. Additionally, future research could explore the potential of this compound as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Further studies could also investigate the potential of this compound as an antioxidant and anticancer agent. Finally, future research could explore the potential of this compound as a lead compound for the development of novel drugs with improved efficacy and reduced toxicity.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClO4/c23-16-8-4-7-15(11-16)22(25)26-17-9-10-18-19(14-5-2-1-3-6-14)13-21(24)27-20(18)12-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNKXMICPDXFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-4-phenyl-2H-chromen-7-yl 3-chlorobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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